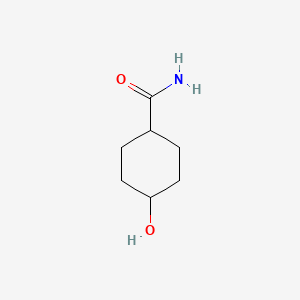

4-Hydroxycyclohexane-1-carboxamide

Overview

Description

4-Hydroxycyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.185 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition . The stereochemistry of intermediates in the synthesis of hydroxy-α-amino acids was confirmed by X-ray structure determination .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model for more detailed structural analysis.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 143.185 . More specific physical and chemical properties such as vapor pressure and Henry’s Law constants are often estimated using predictive mathematical techniques, which predict properties of compounds from knowledge of their chemical structure .Scientific Research Applications

Synthesis and Chemical Reactions

4-Hydroxycyclohexane-1-carboxamide serves as a precursor or intermediate in various chemical syntheses. For instance, it plays a crucial role in the efficient synthesis of complex molecules, such as the trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide, which is a precursor for imaging agents like [18F]Mefway used in PET scans to study serotonin 1A receptors in the brain (Choi et al., 2010). Additionally, 4-hydroxycyclohexane-1-carboxylic acid, a related compound, has been identified in the urine of children with suspected metabolic disorders, indicating a potential dietary source or a role in metabolic pathways (Bindel et al., 1976).

Biological Activities

Research has shown that derivatives of this compound exhibit various biological activities. For example, novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and demonstrated cytotoxic effects against breast cancer cell lines (Kelly et al., 2007). Such findings suggest potential applications in the development of anticancer agents.

Environmental and Material Science Applications

In the field of environmental science, novel carboxyl hydroxamic acids, including derivatives of 4-hydroxycyclohexane carboxamide, have been synthesized and evaluated as collectors in the flotation of minerals such as diaspore, kaolinite, and illite. These compounds show promise in improving the efficiency of mineral processing techniques, indicating their utility in resource recovery and environmental remediation (Yu-ren et al., 2010).

Pharmacological Research

While excluding drug use and dosage, it's worth noting that compounds related to this compound, such as tranexamic acid (a trans-isomer), have been investigated for their antifibrinolytic activity, highlighting the broader pharmacological relevance of this chemical family (Verstraete, 1977).

Advanced Material Development

In material science, the structural features of this compound derivatives are exploited in the design and synthesis of novel polymers and materials. For example, the gradient copolymerization of bicyclo[4.2.0]oct-6-ene-7-carboxamide, a strained olefin monomer related to this compound, with cyclohexene, showcases the application of these compounds in developing materials with tailored properties (Boadi & Sampson, 2021).

Safety and Hazards

The safety information for 4-Hydroxycyclohexane-1-carboxamide includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Hydroxycyclohexane-1-carboxamide are not mentioned in the search results, it’s worth noting that researchers are continually investigating the effects of carboxamide moieties in various compounds due to their unique inhibitory properties . It is hoped that indole scaffolds, a family of compounds that includes carboxamides, will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHQXIAXJMZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221724-30-6, 19556-97-9 | |

| Record name | 4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)

![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)

![5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3339730.png)

![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)

![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)

![2-methyl-6-[[(2R)-2-[(2R)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride](/img/structure/B3339768.png)